molecular formula C7H13NO3 B1422346 Methyl 5-hydroxypiperidine-3-carboxylate CAS No. 1095010-44-8

Methyl 5-hydroxypiperidine-3-carboxylate

Cat. No.: B1422346
CAS No.: 1095010-44-8
M. Wt: 159.18 g/mol
InChI Key: ZAUFCVXOKIPCKG-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxypiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-hydroxy-3-piperidinecarboxylic acid with methanol in the presence of a catalyst can yield the desired ester . Another method involves the use of multicomponent reactions (MCRs), such as the Mannich reaction, which can efficiently produce piperidine derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-oxopiperidine-3-carboxylate, while reduction of the ester group can produce 5-hydroxypiperidine-3-methanol .

Scientific Research Applications

Methyl 5-hydroxypiperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-hydroxypiperidine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Methyl 5-hydroxypiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

methyl 5-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h5-6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUFCVXOKIPCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678073
Record name Methyl 5-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-44-8
Record name 3-Piperidinecarboxylic acid, 5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095010-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 5-hydroxypyridine-3-carboxylate (22 g, 140 mmol), acetic acid (250 mL) and rhodium on alumina (2.2 g, 21 mmol) were added to a 1 L reactor. The mixture was hydrogenated at 200 psi and 50° C. for 18 h. The reaction was allowed to cool, then filtered through a microfiber filter paper, and concentrated in vacuo which afforded a viscous colorless residue. The residue was azeotroped with toluene and dried which gave the title compound IIIa (25.4 g, 78%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-hydroxypiperidine-3-carboxylate
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Methyl 5-hydroxypiperidine-3-carboxylate
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Reactant of Route 6
Methyl 5-hydroxypiperidine-3-carboxylate

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